N'-(2,4-dichlorobenzylidene)-4-fluorobenzohydrazide
Overview
Description
N'-(2,4-dichlorobenzylidene)-4-fluorobenzohydrazide is a useful research compound. Its molecular formula is C14H9Cl2FN2O and its molecular weight is 311.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.0075965 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : N'-(2,4-dichlorobenzylidene)-4-fluorobenzohydrazide has been utilized in the synthesis and characterization of various compounds. For instance, it is used in the preparation of vanadium(V) complexes, showing potential in microbiological applications due to their antibacterial activities (He et al., 2018). Additionally, its role in synthesizing oxidovanadium(V) and dioxidomolybdenum(VI) complexes highlights its versatility in chemical synthesis (Liu et al., 2020).
Crystal Structure and DFT Study : The compound has been used in the study of crystal structures and Density Functional Theory (DFT) analyses. Such studies reveal insights into the molecular structure and properties of hydrazone compounds (Latha et al., 2021).
Antimicrobial and Antifungal Applications
Antimicrobial Activities : Research has shown that compounds derived from this compound exhibit notable antimicrobial properties. These compounds have been tested against various bacteria and fungi, demonstrating their potential in developing new antibacterial and antifungal agents (OmarAli et al., 2020).
Structural Analysis for Antimicrobial Properties : Detailed structural analysis of these compounds, including X-ray crystallography, helps in understanding the molecular basis of their antimicrobial properties. Such studies are crucial for designing more effective antimicrobial agents (Han et al., 2013).
Anticancer and Antituberculosis Research
Antiproliferative Activity : The derivatives of this compound have been investigated for their potential in cancer therapy. Some derivatives have shown promising antiproliferative effects against various human cancer cell lines, suggesting their use in developing novel anticancer drugs (Kumar et al., 2013).
Antituberculosis Activity : Studies on the derivatives of this compound have also revealed their effectiveness against strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. This highlights the potential of these compounds in treating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2O/c15-11-4-1-10(13(16)7-11)8-18-19-14(20)9-2-5-12(17)6-3-9/h1-8H,(H,19,20)/b18-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFLOIRLKSATSC-QGMBQPNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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